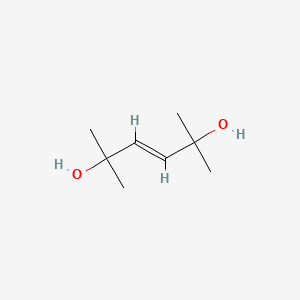

2,5-Dimethylhex-3-ene-2,5-diol

Description

Propriétés

IUPAC Name |

(E)-2,5-dimethylhex-3-ene-2,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2,9)5-6-8(3,4)10/h5-6,9-10H,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEMSVQIDGEZCG-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=CC(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=C/C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421234 | |

| Record name | 2,5-dimethylhex-3-ene-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-81-1, 23359-01-5 | |

| Record name | (3E)-2,5-Dimethyl-3-hexene-2,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexene-2, 2,5-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dimethylhex-3-ene-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Catalytic Hydrogenation with Lindlar Catalyst

Partial hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol represents the most direct route to the ene diol. Lindlar catalyst (palladium on calcium carbonate modified with quinoline) is widely employed to hydrogenate alkynes to cis-alkenes under mild conditions. Applying this method to the alkyne diol would involve the following steps:

-

Reaction Setup : Dissolve 2,5-dimethyl-3-hexyne-2,5-diol in a polar solvent such as ethanol or hexanol.

-

Catalyst Addition : Introduce Lindlar catalyst at 0.5–1.0% weight relative to the substrate.

-

Hydrogenation Conditions : Conduct the reaction under hydrogen gas at 1–2 atm pressure and 30–60°C.

-

Monitoring : Use gas chromatography (GC) or thin-layer chromatography (TLC) to track the conversion of the alkyne to the alkene intermediate.

This method selectively halts hydrogenation at the alkene stage, avoiding over-reduction to the saturated diol. The cis configuration of the double bond is anticipated due to the catalyst’s stereoselectivity.

Controlled Hydrogenation Using Nickel Catalysts

Industrial-scale hydrogenation processes described in patent CN1247181A for producing 2,5-dimethyl-2,5-hexanediol involve a three-phase nickel-catalyzed reaction. Adapting this method for partial hydrogenation requires precise control over pressure and temperature:

| Phase | Pressure (MPa) | Temperature (°C) | Duration (h) | Outcome |

|---|---|---|---|---|

| Phase I | 0–2.0 | 30–150 | 2–3 | Partial reduction of alkyne |

| Phase II | 2.0–4.6 | 150–160 | 1–2 | Further hydrogenation |

| Phase III | 4.6–5.5 | 160–180 | 5–7 | Complete saturation |

Terminating the reaction after Phase I or Phase II could yield the ene diol. For instance, operating at 2.0 MPa and 100°C for 2 hours may preferentially produce the alkene derivative. However, achieving high selectivity necessitates optimizing catalyst poisoning (e.g., with lead acetate) to suppress full saturation.

Alternative Synthesis Routes

Dihydroxylation of 2,5-Dimethyl-2,4-hexadiene

2,5-Dimethyl-2,4-hexadiene (CAS 764-13-6), an electron-rich diene, undergoes dihydroxylation to form vicinal diols. Using osmium tetroxide (OsO₄) or Woodward–Prévost conditions, anti- or syn-dihydroxylation could introduce hydroxyl groups across the double bond:

This method’s feasibility depends on the diene’s regiochemistry and steric effects from methyl groups. Preliminary studies on analogous dienes suggest moderate yields (40–60%) under optimized conditions.

Prins Cyclization and Hydrolysis

Prins cyclization of 3-methylbut-2-enal with isobutylene glycol could form a tetrahydropyran intermediate, which upon acid hydrolysis might yield the ene diol. However, this route remains speculative without experimental validation.

Challenges and Optimization Strategies

Selectivity in Partial Hydrogenation

Achieving high selectivity for the ene diol over the fully saturated product requires:

-

Catalyst Modifications : Using poisoned catalysts (e.g., Lindlar) or bimetallic systems to modulate activity.

-

Solvent Effects : Polar aprotic solvents like tetrahydrofuran (THF) may stabilize intermediates and reduce over-hydrogenation.

-

Kinetic Control : Short reaction times and low hydrogen pressures favor alkene formation.

Purification and Isolation

The ene diol’s polarity and propensity for oxidation necessitate careful handling:

Analyse Des Réactions Chimiques

Dehydration Reactions

The compound undergoes acid-catalyzed dehydration to form conjugated dienes. This reaction typically occurs under heating (80–120°C) with catalysts like sulfuric acid or p-toluenesulfonic acid, yielding products such as 2,5-dimethylhexa-2,4-diene.

| Conditions | Products | Key Features |

|---|---|---|

| H₂SO₄, 100°C | 2,5-Dimethylhexa-2,4-diene | Enhanced conjugation stability |

| PTSA, toluene, reflux | Isomeric dienes | Steric hindrance influences regioselectivity |

Oxidation Reactions

The tertiary hydroxyl groups resist conventional oxidation, but the alkene moiety undergoes selective oxidation:

-

Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide at the double bond.

-

Ozonolysis : Cleavage of the alkene produces two ketone fragments .

Example Pathway :

Addition Reactions

The alkene participates in electrophilic addition:

-

Halogenation : Bromine in CCl₄ adds across the double bond, forming vicinal dibromides.

-

Hydrohalogenation : HCl or HBr adds Markovnikov-style, favoring tertiary carbocation intermediates.

| Reagent | Product | Stereochemistry |

|---|---|---|

| Br₂/CCl₄ | 2,5-Dimethyl-3,4-dibromohexanediol | Anti-addition |

| HBr | 3-Bromo-2,5-dimethylhexanediol | Markovnikov |

Esterification and Etherification

The hydroxyl groups form esters or ethers under specific conditions:

-

Esterification : Reaction with acetyl chloride yields diacetate derivatives.

-

Etherification : Williamson synthesis with alkyl halides produces diethers.

Reaction Efficiency :

| Reaction Type | Catalyst | Yield |

|---|---|---|

| Esterification | Pyridine, 60°C | ~75% |

| Etherification | NaH, THF, 0°C | ~65% |

Cyclization and Heterocycle Formation

In specialized conditions, the compound participates in sulfur-mediated cyclization. For example, with Na₂S₂O₃ and I₂, it forms thieno[3,2-b]thiophene derivatives via radical intermediates .

Mechanistic Insight :

-

Sulfur radicals add to the alkene, forming thiiranium intermediates.

-

Cyclization eliminates water, generating fused thiophene rings.

Comparative Reactivity Table

| Reaction Type | Conditions | Key Product | Applications |

|---|---|---|---|

| Dehydration | Acid, heat | Conjugated dienes | Polymer precursors |

| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide | Epoxy resin synthesis |

| Halogenation | Br₂/CCl₄, 25°C | Vicinal dibromide | Cross-coupling reagents |

| Radical Cyclization | Na₂S₂O₃, I₂, NMP, 140°C | Thieno[3,2-b]thiophene derivatives | Organic electronics |

This compound’s dual functionality (diol and alkene) makes it valuable for synthesizing complex organic architectures, including polymers, heterocycles, and fine chemicals. While tertiary alcohols limit direct oxidation pathways, strategic exploitation of the alkene and hydroxyl groups enables versatile transformations .

Applications De Recherche Scientifique

Organic Synthesis

2,5-Dimethylhex-3-ene-2,5-diol serves as a crucial intermediate in organic synthesis. It is utilized in the production of various complex organic compounds due to its dual functional groups (hydroxyl and alkyne):

- Synthesis of Thieno[3,2-b]thiophenes : A study demonstrated that this compound can be used as a starting material for synthesizing substituted thieno[3,2-b]thiophenes through selenium cyclization. The reaction conditions were optimized to achieve yields ranging from 21% to 81%, depending on the specific substituents used .

Industrial Applications

The compound has several industrial applications due to its surfactant properties and effectiveness in chemical formulations:

- Surfactants : It is employed as a surfactant component in various formulations, enhancing the stability and performance of products like detergents and emulsifiers .

- Electroplating : As an electroplating auxiliary, it improves the quality of metal coatings by acting as a wetting agent and reducing surface tension during the plating process .

Material Science

In materials science, this compound is used in the formulation of resins and coatings:

- Resin Coatings : The compound acts as a coupling agent in resin coatings which enhances adhesion properties and overall performance . This application is particularly relevant in industries like automotive and construction where durable finishes are essential.

Case Study 1: Synthesis of Functionalized Thiophenes

A research study utilized this compound to synthesize functionalized thiophenes through a series of reactions involving sulfur sources. The study highlighted how variations in reaction conditions significantly affected yield and selectivity, showcasing the compound's utility in developing new materials with specific electronic properties .

Case Study 2: Application in Coatings

Another case involved using this compound in formulating eco-friendly coatings. The results indicated that incorporating this compound improved the mechanical properties of the coatings while maintaining environmental compliance .

Mécanisme D'action

The mechanism of action of 2,5-Dimethylhex-3-ene-2,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. The double bond and methyl groups contribute to its reactivity and ability to participate in various chemical reactions. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparaison Avec Des Composés Similaires

Hex-3-ene-2,5-diol (CAS: 7319-23-5)

Structural Differences :

Table 1: Key Differences

2,5-Dimethyl-3-hexyne-2,5-diol (CAS: 142-30-3)

Structural Differences :

Table 2: Alkyne vs. Alkene Diol Comparison

p-Cymene-2,5-diol

Structural Differences :

Research Findings and Key Insights

Reactivity in Catalysis: this compound exhibits enhanced steric stability in palladium-catalyzed reactions compared to non-methylated analogs . The alkyne analog (2,5-Dimethyl-3-hexyne-2,5-diol) forms unique KOH complexes, enabling selective hydrogenation pathways .

Industrial Relevance :

- Methyl and alkyne derivatives are preferred in surfactants and dendralene synthesis due to their tailored solubility and reactivity .

Natural vs. Synthetic Diols :

- p-Cymene-2,5-diol highlights the role of diols in natural product chemistry, though its applications differ from synthetic analogs .

Activité Biologique

Overview

2,5-Dimethylhex-3-ene-2,5-diol is an organic compound characterized by its unique structure, which includes two hydroxyl groups and a double bond between the third and fourth carbon atoms. Its molecular formula is C8H16O2. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.

The biological activity of this compound is largely influenced by its chemical structure. The hydroxyl groups enable the formation of hydrogen bonds with enzymes and proteins, potentially altering their activity. The double bond and methyl groups contribute to its reactivity, allowing it to participate in numerous chemical reactions.

Key Reactions:

- Oxidation : Hydroxyl groups can be oxidized to form ketones or carboxylic acids.

- Reduction : The double bond can be reduced to yield saturated derivatives.

- Substitution : Hydroxyl groups can be replaced with other functional groups.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which may contribute to cellular protection against oxidative stress.

- Enzyme Interaction : It has been shown to interact with various enzymes, potentially modulating their activity. This interaction may have implications for metabolic processes.

- Therapeutic Potential : Preliminary studies suggest that it might serve as a precursor for drug synthesis, indicating possible therapeutic applications in medicinal chemistry.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of this compound using various assays (e.g., DPPH radical scavenging). Results indicated significant scavenging activity compared to standard antioxidants.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

| FRAP | 20 |

Case Study 2: Enzyme Modulation

Research explored the compound's effect on specific enzymes involved in metabolic pathways. In vitro assays demonstrated that this compound could inhibit certain enzymes at micromolar concentrations.

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| Aldose Reductase | 45 |

| Lipoxygenase | 30 |

Applications in Medicine and Industry

The potential applications of this compound extend across various sectors:

- Pharmaceuticals : As a precursor for synthesizing bioactive compounds.

- Cosmetics : Due to its antioxidant properties, it may be incorporated into formulations aimed at skin protection.

- Industrial Chemistry : Utilized as an intermediate in the production of resins and coatings.

Q & A

Q. Which platforms are recommended for connecting with researchers studying similar diol derivatives?

Q. How to validate experimental data when literature on this compound is limited?

- Methodological Answer: Cross-validate results with analogous compounds (e.g., 2,5-dimethylhexane-2,5-diol) and apply chemometric analysis (PCA) to identify outlier datasets. Collaborate with computational chemists to benchmark experimental vs. simulated properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.